molecular formula C22H21N3O2 B2373845 N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide CAS No. 2380189-57-9

N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide

Cat. No.: B2373845
CAS No.: 2380189-57-9
M. Wt: 359.429
InChI Key: YNYQHBGOSGRZGQ-UHFFFAOYSA-N
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Description

N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide is a synthetic organic compound with the molecular formula C22H21N3O2 and a molecular weight of 359.429 g/mol. This compound is characterized by the presence of a benzhydryl group, a pyridine ring, and an azetidine ring, making it a complex and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.

    Formation of the Azetidine Ring: The azetidine ring can be formed through the cyclization of an appropriate amino alcohol or amino halide precursor.

    Coupling Reactions: The benzhydryl group is introduced through a coupling reaction, such as a Grignard reaction or a Friedel-Crafts alkylation.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4-(pyridine-3-yl)azetidine-2-one: Known for its antimicrobial properties.

    Pyrrolidine derivatives: Widely used in medicinal chemistry for their biological activity.

Uniqueness

N-Benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide stands out due to its unique combination of structural features, including the benzhydryl group, pyridine ring, and azetidine ring. This unique structure contributes to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

N-benzhydryl-3-pyridin-4-yloxyazetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-22(25-15-20(16-25)27-19-11-13-23-14-12-19)24-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20-21H,15-16H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYQHBGOSGRZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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